molecular formula C21H22N2O2 B5835561 3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid

3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid

カタログ番号: B5835561
分子量: 334.4 g/mol
InChIキー: WQKWDZFHTXFUOH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid, also known as DPP-4 inhibitor, is a class of medication used for the treatment of type 2 diabetes. This medication works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down incretin hormones. Incretin hormones play an important role in regulating blood sugar levels by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin hormones, thereby improving glucose control.

作用機序

3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid inhibitors work by inhibiting the enzyme this compound, which breaks down incretin hormones. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), play an important role in regulating blood sugar levels by stimulating insulin secretion and suppressing glucagon secretion. By inhibiting this compound, this compound inhibitors increase the levels of incretin hormones, thereby improving glucose control.
Biochemical and Physiological Effects
In addition to their effects on glucose control, this compound inhibitors have been shown to have other beneficial effects on biochemical and physiological parameters. For example, this compound inhibitors have been shown to reduce inflammation by decreasing the levels of proinflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound inhibitors have also been shown to improve endothelial function, which may have important implications for the prevention of cardiovascular disease. Finally, this compound inhibitors have been shown to reduce oxidative stress, which is a key mechanism underlying the development of diabetic complications.

実験室実験の利点と制限

The advantages of using 3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid inhibitors in lab experiments include their specificity for this compound, their ability to increase the levels of incretin hormones, and their well-established safety profile. However, there are also some limitations to using this compound inhibitors in lab experiments. For example, the effects of this compound inhibitors on glucose control may be confounded by changes in food intake and body weight. In addition, the effects of this compound inhibitors on other physiological parameters may be influenced by factors such as age, sex, and comorbidities.

将来の方向性

There are several areas of future research that could be pursued with regard to 3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid inhibitors. One area of interest is the potential role of this compound inhibitors in the prevention of cardiovascular disease. Although some studies have suggested that this compound inhibitors may have cardiovascular benefits, the evidence is not yet conclusive. Another area of interest is the potential use of this compound inhibitors in combination with other medications for the treatment of type 2 diabetes. Finally, there is a need for further research to elucidate the mechanisms underlying the beneficial effects of this compound inhibitors on biochemical and physiological parameters.

合成法

The synthesis of 3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid inhibitors involves several steps, including the preparation of the pyrrole ring, the introduction of the phenyl and dimethylamino groups, and the coupling of the propanoic acid moiety. The most commonly used method for the synthesis of this compound inhibitors is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst.

科学的研究の応用

3-{1-[4-(dimethylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid inhibitors have been extensively studied in clinical trials and have been shown to be effective in improving glycemic control in patients with type 2 diabetes. In addition, this compound inhibitors have been shown to have other beneficial effects, such as reducing inflammation, improving endothelial function, and reducing oxidative stress. These effects may have important implications for the prevention of cardiovascular disease, which is a major cause of morbidity and mortality in patients with type 2 diabetes.

特性

IUPAC Name

3-[1-[4-(dimethylamino)phenyl]-5-phenylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-22(2)17-8-10-18(11-9-17)23-19(13-15-21(24)25)12-14-20(23)16-6-4-3-5-7-16/h3-12,14H,13,15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKWDZFHTXFUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=CC=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。